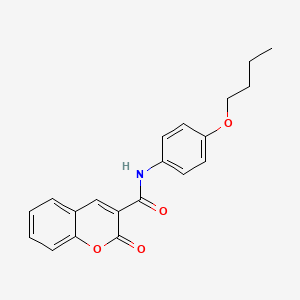

N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-butoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-3-12-24-16-10-8-15(9-11-16)21-19(22)17-13-14-6-4-5-7-18(14)25-20(17)23/h4-11,13H,2-3,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEFIQSEBJFWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4-butoxyaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The butoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromene ring can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted chromene derivatives.

Oxidation: Quinone derivatives.

Reduction: Hydroxylated chromene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

Anticancer and Enzyme Inhibition

- HDAC1 Inhibition: N-(4-((2-Aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide derivatives exhibit IC₅₀ values of 0.47–0.87 μM against HDAC1, comparable to the reference drug entinostat (IC₅₀ = 0.41 μM) .

- Antiproliferative Activity : BT317 (6-chloro analog) shows selective cytotoxicity in cancer cells, likely due to dual targeting of mitochondrial proteases .

Antimicrobial and Antitubercular Effects

- Antituberculosis : 4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones showed moderate activity against Mycobacterium tuberculosis H37Rv .

Biological Activity

N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has been increasingly studied for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Chromenes

Chromenes are a group of compounds characterized by a benzopyran structure, which contributes to their varied pharmacological properties. They have been linked to activities such as anti-inflammatory, antimicrobial, and anticancer effects. The specific compound N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has drawn attention due to its structural features that may enhance its biological efficacy.

The biological activity of N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with various biological macromolecules.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory and cancer pathways. Its mechanism likely involves binding to active sites of enzymes, thereby preventing substrate access and inhibiting their catalytic activity.

- Receptor Interaction : The compound may also interact with specific receptors, modulating signaling pathways that are crucial in disease processes.

1. Anticancer Properties

Research indicates that N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported significant antiproliferative activity in breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent efficacy .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. This inhibition is critical as COX enzymes play a significant role in the inflammatory response and cancer progression .

3. Antimicrobial Activity

Preliminary studies suggest that N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide possesses antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections.

Research Findings and Case Studies

Several studies have investigated the biological activity of N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide:

Q & A

Q. What are the standard synthetic routes for N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves two key steps:

- Chromene core formation : A condensation reaction between salicylaldehyde derivatives and β-ketoesters under acidic/basic conditions (e.g., acetic acid or Knoevenagel conditions) to form the 2-oxo-2H-chromene scaffold .

- Amidation : Reacting the chromene-3-carboxylic acid intermediate with 4-butoxyaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) in anhydrous solvents (e.g., DMF or dichloromethane) . Purification is achieved via column chromatography or recrystallization. Yield optimization focuses on solvent selection, temperature control, and stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing this compound?

Post-synthesis characterization employs:

- Spectroscopy :

- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., butoxyphenyl protons at δ 1.0–1.5 ppm for -OCH₂CH₂CH₂CH₃) .

Q. What biological activities are commonly explored for chromene carboxamide derivatives?

Chromene carboxamides are studied for:

- Anticancer activity : Apoptosis induction via caspase-3 activation or topoisomerase inhibition .

- Antimicrobial effects : Disruption of bacterial cell membranes or fungal ergosterol synthesis .

- Anti-inflammatory properties : COX-2 enzyme inhibition or NF-κB pathway modulation . Assays include MTT for cytotoxicity, agar diffusion for antimicrobial activity, and ELISA for cytokine profiling .

Q. How does the butoxyphenyl substituent influence physicochemical properties?

The butoxy (-OCH₂CH₂CH₂CH₃) group enhances:

- Lipophilicity : Increased logP values improve membrane permeability (measured via HPLC) .

- Metabolic stability : Ether linkages resist hydrolysis compared to ester-containing analogs .

- Solubility : Balanced hydrophobicity aids in formulation for in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Key strategies include:

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate amidation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min) .

- In situ monitoring : TLC or inline IR tracks intermediate formation to prevent over-reaction . Contradictory yield reports (e.g., 70% vs. 90%) often stem from solvent purity or anhydrous conditions .

Q. How to address discrepancies in reported biological activity data?

Discrepancies arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .

- Compound purity : HPLC-grade (>98%) vs. crude samples affect IC₅₀ values . Mitigation involves:

- Standardized protocols : Follow CLSI guidelines for antimicrobial assays .

- Dose-response curves : Triplicate runs with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational approaches predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR or DNA gyrase) .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories . Validation requires crystallographic data or mutagenesis studies .

Q. What strategies reduce toxicity in preclinical studies?

- Structural modification : Replace the nitro group (pro-toxic) with methoxy or halogens .

- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) for targeted release .

- In vitro toxicity screening : Use hepatocyte (e.g., HepG2) and hemolysis assays to prioritize leads .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.